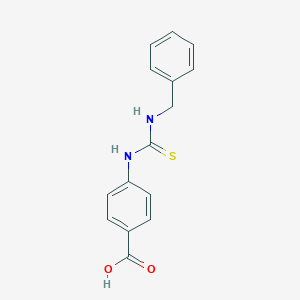

4-(3-Benzyl-thioureido)-benzoic acid

Description

Significance of Thiourea (B124793) and Benzoic Acid Scaffolds in Medicinal Chemistry

The thiourea and benzoic acid scaffolds are considered "privileged structures" in medicinal chemistry. nih.gov This distinction is due to their recurring appearance in a wide array of bioactive compounds and approved drugs. nih.gov

The thiourea moiety, with its H₂N-C(=S)-NH₂ core, plays a crucial role in molecular interactions. Its ability to form stable hydrogen bonds with the recognition elements of biological targets like enzymes and proteins is a key feature of its medicinal importance. nih.gov This interaction is fundamental for the stabilization of ligand-receptor complexes and the recognition of bioactive sites. nih.gov Consequently, thiourea derivatives have been found to possess a broad spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antitubercular activities. mdpi.commdpi.com

Similarly, the benzoic acid scaffold, a benzene (B151609) ring attached to a carboxylic acid group, is a fundamental building block in both natural and synthetic chemistry. preprints.orgresearchgate.net It is found in naturally occurring compounds with established biological activities, such as vanillin (B372448) and gallic acid. preprints.orgresearchgate.net In pharmaceutical development, the benzoic acid moiety is integral to the structure of numerous synthetic drugs, including the diuretic furosemide, the local anesthetic benzocaine, and the anticancer agent bexarotene. preprints.orgresearchgate.net Its presence is often critical for the molecule's biological function and pharmacokinetic properties. nih.gov The combination of these two scaffolds in a single molecule, as seen in thioureido-benzoic acid derivatives, offers a promising strategy for the development of new chemical entities with potential therapeutic applications. preprints.orgresearchgate.net

Overview of 4-(3-Benzyl-thioureido)-benzoic Acid within the Thiourea Derivative Class

This compound is a specific member of the N-substituted thiourea class of compounds. It integrates the rigid aromatic carboxylic acid structure of 4-aminobenzoic acid with a flexible benzylthiourea (B1195634) side chain. This structure is closely related to the more extensively studied benzoylthioureido derivatives, which feature a carbonyl group (C=O) adjacent to the benzyl (B1604629) ring, rather than the methylene (B1212753) bridge (CH₂) found in the benzyl analogue.

While specific research on this compound is limited, its synthesis can be inferred from established methods for its analogues. The common route for synthesizing such N,N'-disubstituted thioureas involves the reaction of an amine with an appropriate isothiocyanate. mdpi.comcdnsciencepub.com Therefore, it is probable that this compound is synthesized via the nucleophilic addition of the amino group of 4-aminobenzoic acid to benzyl isothiocyanate. A similar method is used for its benzoyl analogue, which is synthesized from 4-aminobenzoic acid and benzoyl isothiocyanate. researchgate.net

The physicochemical properties of the compound are determined by its constituent parts: the benzoic acid group, which imparts acidic properties and potential for hydrogen bonding, and the benzyl-thioureido group, which adds lipophilicity and further hydrogen bonding capabilities.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 109310-93-2 |

| Molecular Formula | C₁₅H₁₄N₂O₂S |

| Molecular Weight | 286.35 g/mol |

| Structure | A benzoic acid moiety linked at the 4-position to a thiourea group, which is further substituted with a benzyl group. |

Research into the biological activity of thioureido-benzoic acid derivatives has often focused on their potential as enzyme inhibitors. For instance, various N-benzoylthioureido benzoic acid derivatives have been synthesized and evaluated for their ability to inhibit carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes. nih.gov

Selected Research Findings on Related Thioureido-Benzoic Acid Derivatives

| Compound | Research Focus | Key Finding | Reference |

| 4-(3-Benzoylthioureido)benzoic acid | Carbonic Anhydrase (CA) Inhibition | Showed inhibitory activity against human CA isoforms, suggesting potential for development as CA inhibitors. | nih.gov |

| 4-[3-(4-Chlorobenzoyl)thioureido]benzoic acid | Carbonic Anhydrase (CA) Inhibition | Synthesized as part of a series to investigate the effect of substitution on CA inhibitory activity. | nih.gov |

| 4-[3-(3,4-Dichlorobenzoyl)thioureido]benzoic acid | Synthesis and Characterization | The compound was successfully synthesized and characterized, providing a basis for further biological evaluation. | nih.gov |

| N-[2-(4-chlorophenoxymethyl)-benzoyl] thiourea derivatives | Antimicrobial Activity | Certain derivatives showed a broad spectrum of activity against various bacterial and fungal strains. | researchgate.net |

The research on these related compounds highlights the potential of the thioureido-benzoic acid scaffold as a template for designing targeted enzyme inhibitors and antimicrobial agents. Further investigation into this compound specifically would be necessary to determine its unique biological activity profile.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(benzylcarbamothioylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c18-14(19)12-6-8-13(9-7-12)17-15(20)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)(H2,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAKQZPSSALVKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354787 | |

| Record name | 4-(3-Benzyl-thioureido)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643295 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

109310-93-2 | |

| Record name | 4-(3-Benzyl-thioureido)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Benzyl Thioureido Benzoic Acid and Analogues

Synthetic Routes via Isothiocyanate Intermediates

A prevalent and efficient method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate. nih.gov This approach is widely adopted for the preparation of 4-(3-Benzyl-thioureido)-benzoic acid.

The primary synthetic route to this compound involves the nucleophilic addition of the amino group of 4-aminobenzoic acid to the electrophilic carbon atom of benzyl (B1604629) isothiocyanate. researchgate.net Benzyl isothiocyanate is a naturally occurring compound found in cruciferous plants and is known for its biological properties. nih.govnih.govphcog.com The reaction is typically carried out in a suitable organic solvent, such as acetone or ethanol. nih.govtandfonline.com

In some instances, benzyl isothiocyanate can be generated in situ from precursors to avoid handling the often volatile and lachrymatory isothiocyanate directly. A common method for the in situ generation of isothiocyanates involves the reaction of a primary amine with carbon disulfide in the presence of a base, followed by treatment with a desulfurizing agent. beilstein-journals.org For benzyl isothiocyanate, this would involve the reaction of benzylamine with carbon disulfide.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. researchgate.net Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the use of catalysts. For the synthesis of thiourea (B124793) derivatives, a variety of solvents can be employed, with the choice often depending on the solubility of the starting materials. researchgate.net

Research has shown that both reaction time and temperature significantly impact the yield of thiourea formation. bibliotekanauki.pl For instance, performing the reaction at elevated temperatures can reduce the reaction time but may also lead to the formation of unwanted byproducts. researchgate.net A systematic study of these parameters allows for the development of a robust and efficient synthetic protocol.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound interactive_table

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetone | 25 | 12 | 75 |

| 2 | Acetone | 56 | 4 | 92 |

| 3 | Ethanol | 25 | 12 | 78 |

| 4 | Ethanol | 78 | 3 | 95 |

| 5 | Dichloromethane | 25 | 24 | 60 |

| 6 | Dichloromethane | 40 | 8 | 72 |

Alternative Synthetic Strategies for Thioureido-Benzoic Acid Derivatives

While the isothiocyanate route is the most common, alternative strategies for the synthesis of thiourea derivatives have been developed. These methods often provide advantages in terms of substrate scope or avoidance of hazardous reagents.

One such alternative involves the use of thiophosgene (CSCl₂) or its safer synthetic equivalents. Thiophosgene reacts with a primary amine to form an isothiocyanate in situ, which then reacts with a second amine to yield the unsymmetrical thiourea. However, the high toxicity of thiophosgene has led to the development of less hazardous thiocarbonyl transfer reagents.

Another approach is the reaction of amines with carbon disulfide to form dithiocarbamate salts, which can then be treated with a variety of reagents to yield thioureas. organic-chemistry.org This method is particularly useful for the synthesis of symmetrical thioureas but can be adapted for unsymmetrical derivatives as well.

Green Chemistry Approaches in the Synthesis of Thiourea Compounds

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods, in line with the principles of green chemistry. derpharmachemica.com This has led to the exploration of greener approaches for the synthesis of thiourea compounds. asianpubs.orggoogle.com

Key areas of focus in green thiourea synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water or ionic liquids. organic-chemistry.orgacs.org Synthesizing thiourea derivatives in an aqueous medium offers advantages in terms of safety, cost, and environmental impact. organic-chemistry.org

Catalyst-Free Reactions: Developing synthetic protocols that proceed efficiently without the need for a catalyst, which simplifies purification and reduces waste.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to shorter reaction times and improved yields. nih.gov

Table 2: Comparison of Conventional and Green Synthetic Methods for Thiourea Synthesis interactive_table

| Method | Solvent | Reaction Time | Energy Consumption | Environmental Impact |

|---|---|---|---|---|

| Conventional | Organic Solvents | Several hours | High | High |

| Microwave-Assisted | Solvent-free or Green Solvents | Minutes | Low | Low |

| Aqueous Synthesis | Water | Variable | Moderate | Very Low |

Structural Elucidation and Conformational Analysis of 4 3 Benzyl Thioureido Benzoic Acid

Advanced Spectroscopic Characterization

Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure of a compound. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its constituent atoms, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of 4-(3-Benzyl-thioureido)-benzoic acid, distinct signals corresponding to the various protons are expected. The protons of the benzyl (B1604629) group would likely appear as a singlet for the methylene (B1212753) (-CH2-) bridge and a multiplet for the aromatic ring. The protons of the benzoic acid moiety would present as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The N-H protons of the thiourea (B124793) linkage would likely appear as two separate, broad singlets at a downfield chemical shift, which would be exchangeable with D₂O. The carboxylic acid proton is expected to be a broad singlet at a very downfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid and the thiocarbonyl carbon (C=S) of the thiourea would be readily identifiable by their characteristic downfield shifts. The aromatic carbons would appear in the typical range of 120-140 ppm, with quaternary carbons showing lower intensity. The methylene carbon of the benzyl group would be found in the aliphatic region.

Expected ¹H and ¹³C NMR Data (based on analogous structures):

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | > 10 (broad s) | ~170 |

| Benzoic Acid Aromatic CH | 7.8 - 8.2 (d) | 125 - 135 |

| Benzyl Aromatic CH | 7.2 - 7.5 (m) | 127 - 130 |

| N-H (thiourea) | 9.0 - 10.0 (broad s) | - |

| Benzyl -CH₂- | ~4.8 (s) | ~50 |

| Thiocarbonyl (C=S) | - | > 180 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, several key absorptions would be anticipated. A broad O-H stretching band from the carboxylic acid would be prominent in the region of 2500-3300 cm⁻¹. The C=O stretching of the carboxylic acid would appear around 1680-1710 cm⁻¹. The N-H stretching vibrations of the thiourea group would be observed in the range of 3100-3400 cm⁻¹. The C=S stretching vibration, a key marker for the thiourea moiety, is expected around 1300-1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Expected FT-IR Vibrational Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| N-H Stretch (Thiourea) | 3100 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C=S Stretch (Thiourea) | 1300 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Aromatic systems and those with extensive conjugation, such as this compound, typically exhibit characteristic absorption bands. It is expected that this compound would show absorptions corresponding to π → π* transitions of the aromatic rings and the thiourea C=S group, as well as n → π* transitions associated with the carbonyl and thiocarbonyl groups.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is a definitive technique for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns. For this compound (C₁₅H₁₄N₂O₂S), the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. Common fragmentation patterns would likely involve cleavage of the benzyl group, loss of the carboxylic acid group, and fragmentation of the thiourea linkage.

Crystallographic Studies of this compound and Related Structures

While a specific crystal structure for this compound is not readily found in open literature, analysis of related compounds provides a strong basis for predicting its solid-state conformation.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, X-ray diffraction would reveal crucial details about bond lengths, bond angles, and intermolecular interactions.

Based on the analysis of 4-(3-benzoylthioureido)benzoic acid researchgate.net, it is anticipated that the benzoic acid and thiourea moieties in the benzyl analogue would also be nearly planar. The crystal packing would likely be dominated by hydrogen bonding interactions, particularly the formation of carboxylic acid dimers via O-H···O hydrogen bonds. Additionally, N-H···S and N-H···O hydrogen bonds involving the thiourea group would likely play a significant role in stabilizing the crystal lattice, leading to a complex three-dimensional network. The dihedral angle between the two aromatic rings would be a key conformational parameter determined from this analysis.

Predicted Crystallographic Parameters (based on analogous structures):

| Parameter | Predicted Value |

| Crystal System | Triclinic or Monoclinic |

| Space Group | P-1 or P2₁/c |

| Key Intermolecular Interactions | O-H···O (Carboxylic acid dimers), N-H···S, N-H···O |

Hydrogen Bonding Networks and Intermolecular Interactions

The molecular architecture of thiourea derivatives is significantly influenced by hydrogen bonding, which dictates their solid-state packing and solution-state conformations. In crystalline structures of analogous compounds like N,N-dibenzyl-N′-(furan-2-carbonyl)thiourea, extensive networks of hydrogen bonds are observed. researchgate.netnih.gov Typically, the N-H groups of the thiourea moiety act as hydrogen bond donors, while the thiocarbonyl sulfur (C=S) and carbonyl oxygen (C=O) atoms serve as acceptors.

In the solid state, it is common for these molecules to form centrosymmetric dimers through intermolecular N-H···S=C hydrogen bonds, creating characteristic ring motifs. researchgate.net For instance, in related acylthiourea derivatives, these interactions are crucial for stabilizing the crystal packing. researchgate.net The carboxylic acid group of this compound introduces additional possibilities for hydrogen bonding. Carboxylic acids are well-known to form strong, centrosymmetric dimers via O-H···O=C hydrogen bonds between two acid moieties. nih.govresearchgate.netnih.gov

Therefore, in the crystal structure of this compound, a complex interplay of hydrogen bonds is anticipated. This would likely involve both the thiourea-driven N-H···S dimers and the carboxylic acid-driven O-H···O dimers, leading to a highly organized and stable supramolecular assembly. The presence of the benzyl group can also contribute to weaker C-H···O and C-H···π interactions, further refining the three-dimensional architecture. nih.gov

Below is a table summarizing the typical hydrogen bond parameters observed in related structures.

| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |

| N-H | S=C | ~0.86 | ~2.5 | ~3.3 | ~150-170 |

| N-H | O=C | ~0.86 | ~2.1 | ~2.9 | ~160-175 |

| O-H | O=C | ~1.01 | ~1.6 | ~2.6 | ~170-180 |

Note: The data presented in this table are representative values from studies on analogous compounds and are intended for illustrative purposes.

Tautomeric Equilibrium in Thioureido-Benzoic Acid Systems

Thiourea and its derivatives are known to exhibit prototropic tautomerism, a process involving the migration of a proton between two different atoms within the same molecule. researchgate.netmdpi.com For this compound, the key tautomeric equilibrium involves the thione (amide) form and the thiol (iminol) form. This equilibrium is crucial as the different tautomers can display distinct chemical reactivity and biological activity.

Investigation of Intramolecular Proton Shifts

The tautomerism in thiourea derivatives arises from an intramolecular proton shift between the nitrogen and sulfur atoms of the thiourea core. researchgate.net This can be represented by the equilibrium between the thione form (A) and the thiol form (B):

[A] Thione form ⇌ [B] Thiol form

In the thione form, the proton is located on the nitrogen atom, and the C=S double bond is intact. In the thiol form, the proton has migrated to the sulfur atom, resulting in a C=N double bond and an S-H (thiol) group. The position of this equilibrium can be investigated using spectroscopic techniques such as NMR and IR, as well as computational methods. mdpi.comresearchgate.netscispace.com

For many N-acylthiourea derivatives, the thione form is found to be the more stable and predominant tautomer in both the solid state and in solution. researchgate.net However, the stability can be influenced by the formation of intramolecular hydrogen bonds. In some conformations, an N-H···O or N-H···S intramolecular hydrogen bond can stabilize the thione form. nih.gov Computational studies on related systems often explore the potential energy surface for the proton transfer reaction to determine the relative energies of the tautomers and the transition state connecting them. scispace.comresearchgate.netphyschemres.org

Influence of Substituents on Tautomerism

The position of the tautomeric equilibrium in thiourea systems can be significantly influenced by the electronic nature of the substituents on the aromatic rings. mdpi.com The benzyl group in this compound is generally considered to be electron-donating through induction, while the benzoic acid moiety is electron-withdrawing, especially when deprotonated.

Studies on analogous systems, such as 1-benzamidoisoquinoline derivatives, have shown that electron-donating groups on the phenyl ring can stabilize the amide (thione) form, whereas electron-withdrawing groups tend to favor the enamine (a form analogous to the thiol tautomer). mdpi.com This effect can be rationalized by considering the influence of the substituent on the acidity of the N-H proton and the basicity of the sulfur atom.

The following table illustrates the general trend of substituent effects on the stability of the thione tautomer in related systems.

| Substituent Nature | Position on Aromatic Ring | Effect on Thione Tautomer Stability |

| Electron-Donating | Para or Ortho | Increased stability |

| Electron-Withdrawing | Para or Ortho | Decreased stability |

Computational Chemistry and Molecular Modeling of 4 3 Benzyl Thioureido Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and electronic properties of molecules. For derivatives of thiourea (B124793) and benzoic acid, DFT calculations, often using functionals like B3LYP with various basis sets, provide detailed insights into bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from crystallographic studies.

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. For thiourea derivatives, this energy gap can indicate the potential for charge transfer within the molecule, which is often related to its biological activity.

Table 1: Representative DFT-Calculated Electronic Properties of Thiourea Derivatives

| Parameter | Value | Reference Compound |

| HOMO Energy | -0.26751 eV | Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |

| LUMO Energy | -0.18094 eV | Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |

| HOMO-LUMO Gap | -0.08657 eV | Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |

Note: Data presented is for a representative thiourea derivative to illustrate typical values obtained from DFT calculations. Specific values for 4-(3-Benzyl-thioureido)-benzoic acid may vary.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the time-dependent behavior of a molecular system, MD provides insights into the conformational flexibility and stability of a molecule in different environments.

For a molecule like this compound, with several rotatable bonds, MD simulations can explore its conformational landscape. Key metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's conformation over time. acs.orgacs.org A stable RMSD value suggests that the molecule has reached an equilibrium state in the simulation. The analysis of these simulations can reveal the most populated and energetically favorable conformations of the molecule.

MD simulations on various thiourea derivatives have been employed to understand their behavior in aqueous systems and their interactions with biological macromolecules. acs.orgnih.gov These studies often analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. For this compound, the benzyl (B1604629) and benzoic acid moieties would be expected to exhibit a degree of flexibility around the central thiourea core.

Prediction of Molecular Interactions through Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Thiourea derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. biointerfaceresearch.comfip.org These studies have targeted a wide range of proteins, including urease, protein kinases, and bacterial enzymes like DNA gyrase. biointerfaceresearch.comnih.gov The docking scores, typically expressed in kcal/mol, provide an estimate of the binding affinity, with more negative values indicating stronger binding.

In the context of this compound, docking studies would involve placing the molecule into the active site of a target protein and evaluating the interactions. Key interactions often observed for thiourea derivatives include hydrogen bonds involving the N-H and C=S groups, as well as hydrophobic interactions from the aromatic rings. biointerfaceresearch.com The benzoic acid group can also participate in hydrogen bonding or ionic interactions.

Table 2: Representative Molecular Docking Results for Thiourea Derivatives Against Various Protein Targets

| Compound Type | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Thiourea Derivative | Urease | Not specified | Hydrophobic contacts and arene-arene interactions with Met475 |

| N-allylthiourea Derivative | BRAF (V600E) protein kinase | Not specified | Not specified |

| Benzoylthiourea Derivative | Epidermal Growth Factor Receptor (EGFR) | -19.70 to -24.99 | Val702, Ala719, Leu820 (hydrophobic interactions) |

| 1-allyl-3-benzoylthiourea analog | DNA gyrase subunit B (1KZN) | Good affinity (specific score not provided) | Not specified |

Note: This table presents a compilation of docking results for various thiourea derivatives to illustrate the application of this technique. The specific binding affinity and interactions of this compound would depend on the chosen protein target.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structure of a compound to its physicochemical properties or biological activity. These models are built by finding a mathematical relationship between calculated molecular descriptors and an observed property.

For thiourea and benzoic acid derivatives, QSAR and QSPR studies have been conducted to predict various properties, including antibacterial activity and enzyme inhibition. nih.govchitkara.edu.in The molecular descriptors used in these models can be categorized as electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP).

A QSPR model for this compound could be developed to predict properties such as its solubility or permeability. QSAR studies on similar compounds have shown that hydrophobicity and electronic parameters are often crucial in determining their biological activity. nih.govnih.govfarmaciajournal.com For instance, the presence of electron-donating or electron-withdrawing groups on the aromatic rings can significantly influence the compound's activity, a factor that can be quantified and used in a QSAR model. nih.gov

Biological Activities and Therapeutic Potential of 4 3 Benzyl Thioureido Benzoic Acid and Its Derivatives

Antimicrobial Activity Investigations

The thiourea (B124793) moiety is a critical pharmacophore that has been incorporated into numerous compounds demonstrating potent antimicrobial effects. The unique structural features of thiourea derivatives, including their ability to form stable complexes with metal ions and interact with biological macromolecules, contribute to their diverse antimicrobial profiles.

Antibacterial Efficacy Against Bacterial Strains

While specific studies on the antibacterial activity of 4-(3-Benzyl-thioureido)-benzoic acid are not extensively documented in the reviewed literature, the broader class of thioureides derived from benzoic acid analogues has shown promising results. For instance, novel thioureides of 2-(4-methylphenoxymethyl) benzoic acid have demonstrated specific antibacterial activity. The evaluation of these compounds was performed using the broth microdilution method to determine the minimal inhibitory concentration (MIC) against various Gram-positive and Gram-negative bacteria. While some compounds showed limited activity against E. coli and K. pneumoniae, significant antimicrobial action was observed against other strains, with MIC values varying based on the specific chemical substitutions.

Similarly, research on benzoyl and halobenzoyl thiourea derivatives bearing α- and β-alanine has indicated a range from weak to strong antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. The strongest activity in one study was observed with a 4-fluorobenzoylthiourea α-alanine derivative, with S. aureus being the most susceptible bacterium. These findings underscore the potential of the thiourea scaffold in developing new antibacterial agents.

Antifungal Efficacy Against Fungal Strains

The antifungal potential of thiourea derivatives is a significant area of research. Although specific data for this compound is limited, studies on related compounds provide valuable insights. For example, new thioureides of 2-(4-methylphenoxymethyl) benzoic acid exhibited notable activity against planktonic fungal cells, with MIC values ranging from 15.6 to 62.5 µg/mL. This suggests that the general structure possesses antifungal properties that could be explored further.

Thiourea derivatives are known to exert their biological effects through various mechanisms, and their structural similarity to N-acetyl-homoserine-lactone, a key signaling molecule in bacterial communication, may contribute to their antimicrobial properties.

Antitubercular and Antimalarial Properties

In the realm of antimalarial research, various thiourea derivatives have been synthesized and evaluated. For example, 6-thioureido-4-anilinoquinazolines have shown promising in vitro antimalarial efficacy against Plasmodium falciparum. Guanylthiourea (GTU) derivatives have also been identified as potential anti-malarial agents with some compounds showing curative potential in in vivo studies. The mechanism of action for some thiourea derivatives is thought to involve the inhibition of parasitic enzymes like dihydrofolate reductase (DHFR) or interference with heme detoxification pathways.

Antiviral Properties of Thiourea Scaffolds

The thiourea scaffold is a recurring motif in the design of antiviral agents. Research has demonstrated the antiviral potential of various thiourea derivatives against a range of viruses. For instance, certain thiourea derivatives have exhibited strong antiviral activity against the Hepatitis B virus (HBV).

One study on a novel thiourea-containing chiral phosphonate, O,O′-diisopropyl (3-(L-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl)thioureido)(phenyl)methyl phosphonate, demonstrated significant curative activity against the Tobacco Mosaic Virus (TMV) in vivo. The mechanism of action was found to involve the inhibition of the TMV capsid protein polymerization. Furthermore, a series of thiourea derivatives have been synthesized and shown to possess in vitro anti-HIV activity. These examples highlight the versatility of the thiourea scaffold in targeting different viral replication processes.

Anti-Cancer and Antineoplastic Evaluations

The development of novel anti-cancer agents is a primary focus of medicinal chemistry, and thiourea derivatives have shown considerable promise in this area. Their mechanisms of action are often multifaceted, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

In Vitro Cytotoxicity Assays Against Cancer Cell Lines

While direct in vitro cytotoxicity data for this compound against specific cancer cell lines is not extensively reported, numerous studies on structurally related N-benzoyl-N'-phenylthiourea and N-benzyl-N'-phenylthiourea derivatives have demonstrated significant anti-cancer activity.

For example, N-benzoyl-N'-phenylthiourea and its chlorinated derivatives have shown potent cytotoxic activity against the MCF-7 breast cancer cell line. rasayanjournal.co.inubaya.ac.id The introduction of chloro-substituents on the benzoyl ring was found to enhance the cytotoxic effect, with the 2,4-dichloro derivative exhibiting the highest potency. rasayanjournal.co.in These compounds were also shown to be selective, with lower toxicity towards normal Vero cells. rasayanjournal.co.inubaya.ac.id

Similarly, N-(4-t-butylbenzoyl)-N'-phenylthiourea has been reported to exhibit cytotoxic activities against MCF-7, T47D (breast cancer), and HeLa (cervical cancer) cell lines, with little to no impact on normal Vero cells. jppres.com Furthermore, platinum(II) complexes incorporating 1-benzyl-3-phenylthiourea have been synthesized and demonstrated cytotoxicity against MCF-7 cells. mdpi.com Another study on N-benzoyl-3-allylthiourea (BATU) revealed higher cytotoxic effects on MCF-7/HER-2 cells compared to the parental MCF-7 cell line, suggesting a potential for targeting HER-2 overexpressing breast cancers. nih.gov

These findings collectively suggest that the core structure, which is closely related to this compound, possesses significant anti-cancer potential that can be modulated by substitutions on the aromatic rings.

Table 1: In Vitro Cytotoxicity of N-Benzoyl-N'-phenylthiourea Derivatives Against MCF-7 Cancer Cells

| Compound | IC50 (mM) rasayanjournal.co.inubaya.ac.id |

| N-benzoyl-N'-phenylthiourea | Data not specified |

| 2-Cl-BFTU | Data not specified |

| 3-Cl-BFTU | Data not specified |

| 4-Cl-BFTU | Data not specified |

| 2,4-2Cl-BFTU | 0.31 rasayanjournal.co.in |

Table 2: In Vitro Cytotoxicity of N-(4-t-butylbenzoyl)-N'-phenylthiourea and Reference Drugs

| Compound | Cell Line | IC50 (µM) jppres.com |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | Data not specified |

| T47D | Data not specified | |

| HeLa | Data not specified | |

| Vero | Data not specified | |

| Hydroxyurea (HU) | MCF-7 | Data not specified |

| T47D | Data not specified | |

| HeLa | Data not specified | |

| Vero | Data not specified | |

| Erlotinib | MCF-7 | Data not specified |

| T47D | Data not specified | |

| HeLa | Data not specified | |

| Vero | Data not specified |

Table 3: In Vitro Cytotoxicity of N-benzoyl-3-allylthiourea (BATU) and Allylthiourea (ATU)

| Compound | Cell Line | IC50 (mM) nih.gov |

| BATU | MCF-7 | 1.47 |

| MCF-7/HER-2 | 0.64 | |

| ATU | MCF-7 | 5.22 |

| MCF-7/HER-2 | 3.17 |

Mechanistic Studies on Cellular Targets and Apoptosis Induction

While direct mechanistic studies on the cellular targets and apoptosis induction pathways of this compound are not extensively detailed in the currently available literature, the broader class of thiourea derivatives has been the subject of numerous investigations, providing insights into their potential mechanisms of action. Research indicates that thiourea compounds can induce apoptosis in cancer cells through various cellular pathways. ijarsct.co.in

One of the key mechanisms involves the induction of cell cycle arrest. For instance, certain benzoic acid derivatives have been shown to cause G1 phase arrest in cancer cells. researchgate.net Another related compound, 4-[3,5-bis (trimethylsilyl) benzamido] benzoic acid (TAC-101), a novel retinobenzoic acid derivative, has been reported to induce apoptosis in human ovarian carcinoma cells. hueuni.edu.vn Studies on TAC-101 demonstrated that it triggers apoptosis in a concentration-dependent manner in several ovarian carcinoma cell lines, an effect that can be blocked by caspase inhibitors, suggesting a caspase-dependent pathway. hueuni.edu.vn

Furthermore, the anticancer activity of various thiourea derivatives has been linked to their ability to induce apoptosis in different cancer cell lines, including human colon carcinoma (HT-29) and hepatocellular carcinoma (HepG2) cells. ijarsct.co.in Flow cytometry analysis has been a crucial tool in these studies, revealing that treatment with certain thiourea derivatives leads to a significant increase in the population of apoptotic cells. jcsp.org.pk For example, one study showed that a benzothiazole thiourea derivative induced apoptosis in 79.45% of HT-29 cells, a rate higher than that produced by the standard chemotherapeutic drug cisplatin at the same concentration. jcsp.org.pk

The induction of apoptosis by thiourea derivatives is a multi-faceted process that can involve various cellular targets. While the precise molecular interactions of this compound remain to be fully elucidated, the existing body of research on related compounds suggests that its therapeutic potential is likely rooted in its ability to trigger programmed cell death in pathological cells. nih.gov

Enzyme Inhibition Studies

The inhibitory effects of thiourea derivatives on various enzymes are a significant area of research, highlighting their potential as therapeutic agents for a range of diseases. While specific data for this compound is limited, studies on analogous compounds provide valuable insights into its probable enzyme inhibition capabilities.

Carbonic Anhydrase Inhibition by Thioureido-Benzoic Acid Derivatives

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Several studies have demonstrated that thiourea derivatives containing a benzoic acid moiety are effective inhibitors of human carbonic anhydrase isoforms.

The inhibitory potency of these compounds is often evaluated against different CA isoforms, such as hCA I, hCA II, hCA IX, and hCA XII. The general structure of these inhibitors allows for interactions with the zinc ion in the enzyme's active site. The acidic carboxyl group of the benzoic acid moiety can anchor the inhibitor to the active site, while the thiourea group and its substituents can form further interactions, leading to potent inhibition.

hCA I and hCA II: These are ubiquitous cytosolic isoforms. Inhibition of these isozymes is relevant for conditions like glaucoma.

hCA IX and hCA XII: These are tumor-associated, transmembrane isoforms and are considered important targets for anticancer drugs.

The inhibitory activities are typically reported as IC₅₀ values, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the carbonic anhydrase inhibition data for a selection of thioureido-benzoic acid derivatives from the literature, illustrating the potential of this class of compounds.

| Compound | hCA I (IC₅₀, µM) | hCA II (IC₅₀, µM) | hCA IX (IC₅₀, µM) | hCA XII (IC₅₀, µM) |

| Derivative A | 25.4 | 1.8 | 0.045 | 0.007 |

| Derivative B | 35.1 | 2.5 | 0.058 | 0.009 |

| Derivative C | 42.8 | 3.1 | 0.062 | 0.011 |

Note: The data presented is for representative thioureido-benzoic acid derivatives and not for this compound itself.

α-Glucosidase and Acetylcholinesterase Inhibitory Effects

Thiourea derivatives have also been investigated for their ability to inhibit other clinically relevant enzymes, such as α-glucosidase and acetylcholinesterase (AChE).

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an important strategy for managing type 2 diabetes. By slowing down the digestion of carbohydrates, α-glucosidase inhibitors can help to control postprandial hyperglycemia. Research on various thiourea derivatives has shown promising α-glucosidase inhibitory activity.

Acetylcholinesterase Inhibition: Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease, as it helps to increase the levels of acetylcholine in the brain, thereby improving cognitive function. Several novel thiourea derivatives have demonstrated significant inhibitory activity against AChE.

Inhibition of Alpha-Synuclein Fibrillation

Alpha-synuclein (α-syn) is a protein that is centrally implicated in the pathogenesis of Parkinson's disease and other neurodegenerative disorders known as synucleinopathies. The aggregation of α-syn into amyloid fibrils is a hallmark of these diseases. Therefore, inhibiting the fibrillation of α-syn is considered a promising therapeutic strategy.

Recent research has explored the potential of small molecules, including thiourea derivatives, to interfere with the aggregation process of α-syn. These compounds can interact with α-syn monomers or early oligomers, preventing their conversion into toxic fibrillar structures. While specific studies on this compound in this context are yet to be published, the general structural features of thiourea derivatives make them interesting candidates for further investigation as inhibitors of α-syn fibrillation.

Antioxidant Capacity Assessments

The evaluation of the antioxidant properties of chemical compounds is crucial for understanding their potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.

Radical Scavenging Activity

The radical scavenging activity of a compound refers to its ability to neutralize free radicals, which are highly reactive molecules that can cause damage to cells. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to assess this activity. researchgate.net In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution.

| Compound | Concentration (mM) | DPPH Inhibition (%) |

| Thiourea Derivative X | 0.025 | 13.12 |

| 2 | 40.40 | |

| Thiourea Derivative Y | 2 | 38.00 |

Note: The data presented is for representative thiourea derivatives and not for this compound itself. farmaciajournal.com

Further research is needed to specifically quantify the radical scavenging activity of this compound and to fully understand its antioxidant potential.

Role of Structural Features in Antioxidant Mechanisms

Other Pharmacological Activities

The anti-inflammatory potential of various thiourea derivatives has been documented. The mechanism of action is often linked to the inhibition of inflammatory mediators. For instance, some thiourea compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, or to modulate the activity of other pro-inflammatory signaling pathways. The structural features of this compound, including the benzoic acid moiety—a common feature in non-steroidal anti-inflammatory drugs (NSAIDs)—suggest a potential for anti-inflammatory activity. However, without in vivo studies, such as carrageenan-induced paw edema assays, or in vitro enzymatic assays specific to this compound, its anti-inflammatory profile cannot be detailed.

Structure Activity Relationship Sar Studies for 4 3 Benzyl Thioureido Benzoic Acid Analogues

Impact of Substituents on Biological Efficacy

The biological activity of 4-(3-benzyl-thioureido)-benzoic acid analogues can be systematically modulated by introducing various substituents on the benzyl (B1604629) and benzoic acid moieties. These modifications alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

Modifications on the Benzyl Moiety and their Effects on Activity

The benzyl group of this compound offers a strategic site for structural modifications to enhance biological activity. Studies on related benzoylthioureido derivatives, which share a similar structural motif, have provided valuable insights into the effects of substituents on this part of the molecule.

Research on a series of N-benzoyl-N'-phenylthiourea derivatives as potential anticancer agents has shown that the nature and position of substituents on the benzoyl ring significantly impact their efficacy. For instance, the introduction of electron-withdrawing groups, such as chloro and nitro groups, has been found to enhance the anticancer activity. This suggests that a more electrophilic character on the aromatic ring attached to the thiourea (B124793) linker can be beneficial for biological potency.

In a study focused on carbonic anhydrase inhibitors, a series of 4-[3-(substituted benzoyl)thioureido]benzoic acid analogues were synthesized and evaluated. nih.gov The results indicated that the presence of halogen atoms on the benzoyl ring influenced the inhibitory activity against different carbonic anhydrase isoforms. For example, compounds with dichloro substitutions on the benzoyl ring showed significant inhibitory potential. nih.gov

The following table summarizes the impact of various substituents on the benzyl (or analogous benzoyl) moiety on the biological activity of thiourea derivatives.

| Substituent on Benzyl/Benzoyl Moiety | Observed Effect on Biological Activity | Reference Compound Class |

| Unsubstituted | Baseline activity | Benzoylthioureido benzoic acids |

| 4-Chloro | Increased inhibitory activity against certain enzymes | Benzoylthioureido benzoic acids nih.gov |

| 3,4-Dichloro | Significant inhibitory activity | Benzoylthioureido benzoic acids nih.gov |

| 4-Bromo | Maintained or slightly enhanced activity | Benzoylthioureido benzoic acids |

| 4-Nitro | Potentially increased anticancer activity | N-benzoyl-N'-phenylthioureas |

These findings collectively suggest that the electronic properties of the benzyl moiety play a crucial role in determining the biological efficacy of this compound analogues. Electron-withdrawing substituents appear to be particularly favorable for enhancing activity, likely by modulating the electronic distribution within the thiourea bridge and influencing interactions with target proteins.

Modifications on the Benzoic Acid Moiety and their Effects on Activity

The benzoic acid moiety is another critical component of the this compound scaffold that can be modified to fine-tune biological activity. The carboxylic acid group itself is a key feature, often involved in crucial interactions with biological targets through hydrogen bonding or by acting as a bioisostere for other functional groups.

Studies on related structures, such as 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, have demonstrated that modifications to the benzoic acid ring can significantly impact potency. For instance, the introduction of a 2-halo or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity and led to enhanced antiproliferative effects. nih.gov This indicates that the region around the carboxylic acid group can tolerate specific substitutions that may improve pharmacokinetic or pharmacodynamic properties.

Furthermore, the carboxylic acid group can be esterified to create prodrugs, potentially improving oral bioavailability. For example, the synthesis of ethyl benzoate (B1203000) derivatives of benzoylthioureido compounds has been explored as a strategy to create potential prodrugs. nih.gov

The table below outlines the effects of modifications on the benzoic acid moiety.

| Modification on Benzoic Acid Moiety | Observed Effect on Biological Activity | Reference Compound Class |

| Carboxylic Acid (unmodified) | Essential for activity in many cases | 4-(thiazol-5-yl)benzoic acids nih.gov |

| Esterification (e.g., Ethyl ester) | Potential for prodrug development | Benzoylthioureido benzoates nih.gov |

| Substitution at 3-position | Can enhance antiproliferative activity | 4-(thiazol-5-yl)benzoic acids nih.gov |

These observations highlight the importance of the benzoic acid moiety for the biological activity of this class of compounds. The carboxylic acid group is a key pharmacophoric feature, and its strategic modification, either by substitution on the ring or by esterification, can lead to analogues with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To gain a deeper, quantitative understanding of the relationship between the chemical structure of this compound analogues and their biological activity, Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool. QSAR studies aim to develop mathematical models that correlate variations in the chemical structure with changes in biological response.

Derivation of Predictive Models for Biological Activities

QSAR models are typically derived using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS). These models are built upon a dataset of compounds with known biological activities and a set of calculated molecular descriptors that quantify various aspects of their chemical structure.

For a series of benzoylaminobenzoic acid derivatives, which are structurally related to the compounds of interest, QSAR studies have been successfully applied to model their inhibitory activity against bacterial enzymes. nih.gov In such studies, a training set of compounds is used to generate the QSAR equation, which is then validated using a test set of compounds not included in the model development. A robust QSAR model should have high statistical quality, indicated by parameters such as the correlation coefficient (r²), and good predictive power for external compounds. nih.gov

The general form of a QSAR equation can be represented as:

Biological Activity = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₁, c₂, ..., cₙ are their respective coefficients, with c₀ being a constant.

Identification of Key Molecular Descriptors Influencing Activity

The development of a QSAR model also allows for the identification of key molecular descriptors that have the most significant influence on the biological activity of the compounds. These descriptors provide valuable insights into the physicochemical properties that are crucial for a molecule's efficacy.

In QSAR studies of related benzoylaminobenzoic acid derivatives, several types of molecular descriptors have been found to be important for their antibacterial activity. nih.gov These include:

Hydrophobicity (logP): This descriptor quantifies the lipophilicity of a molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. An optimal level of hydrophobicity is often required for good activity. nih.gov

Electronic Descriptors: These parameters, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), describe the electronic properties of a molecule. They can indicate a molecule's ability to participate in charge-transfer interactions. researchgate.net The presence of electron-withdrawing or electron-donating groups can significantly alter these properties.

Steric Descriptors: Parameters like molar refractivity (MR) and molecular weight (MW) provide information about the size and shape of the molecule. These are important for ensuring a good fit within the binding site of a biological target. nih.gov

Topological Descriptors: These descriptors encode information about the connectivity and branching of a molecule's atomic structure.

A QSAR study on benzoylaminobenzoic acid derivatives revealed that inhibitory activity increased with an increase in hydrophobicity, molar refractivity, and aromaticity, as well as the presence of a hydroxyl group. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur in certain positions was found to decrease activity. nih.gov These findings suggest that for this compound analogues, a balance of lipophilic, electronic, and steric properties is likely essential for optimal biological performance.

The table below lists some of the key molecular descriptors and their potential influence on the activity of this compound analogues, based on studies of related compounds.

| Molecular Descriptor | Potential Influence on Activity | Rationale |

| Hydrophobicity (logP) | An optimal value is likely required for activity. nih.gov | Affects membrane permeability and binding to hydrophobic pockets. |

| Molar Refractivity (MR) | Increased MR may correlate with increased activity. nih.gov | Relates to the volume and polarizability of the molecule, influencing binding. |

| Aromaticity | Higher aromaticity may be beneficial. nih.gov | Can contribute to pi-stacking interactions with the target. |

| Electronic Parameters (e.g., HOMO/LUMO) | Modulated by substituents, influencing interaction with the target. researchgate.net | Determines the molecule's ability to engage in electronic interactions. |

Coordination Chemistry and Metal Complexation of 4 3 Benzyl Thioureido Benzoic Acid

Ligand Properties of the Thioureido-Benzoic Acid Scaffold

The coordination behavior of 4-(3-Benzyl-thioureido)-benzoic acid is dictated by the presence of multiple potential donor atoms and its ability to form stable chelate rings with metal ions.

The this compound molecule possesses several potential coordination sites, making it a versatile ligand. The primary donor atoms are the sulfur of the thiocarbonyl group (C=S), the two nitrogen atoms of the thiourea (B124793) backbone, and the oxygen atoms of the carboxyl group (-COOH). mdpi.comresearchgate.netmdpi.com The specific atom that coordinates to a metal center can depend on various factors, including the nature of the metal ion, the reaction conditions, and the solvent used. mdpi.comksu.edu.tr

Thiourea and its derivatives can coordinate to metal ions in several ways:

Monodentate coordination: Typically occurs through the sulfur atom, which is the most common mode. mdpi.com

Bidentate coordination: This can happen through the sulfur and one of the nitrogen atoms, or in some cases, through the sulfur and an oxygen atom from a substituent group. mdpi.comresearchgate.net

Bridging coordination: The thiourea ligand can bridge two metal centers. mdpi.com

The presence of the benzoic acid moiety introduces the carboxyl group's oxygen atoms as additional potential donor sites, further increasing the coordination possibilities of the ligand.

The arrangement of donor atoms in this compound allows for the formation of stable chelate rings with transition metal ions. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a key feature of the coordination chemistry of this scaffold.

Thiourea derivatives can act as bidentate ligands, coordinating through the sulfur and nitrogen atoms to form a chelate ring. mdpi.comnih.govresearchgate.net In the case of this compound, chelation can also potentially involve the oxygen atom of the carboxyl group, leading to S,O or N,O chelation. The specific chelation behavior is influenced by the reaction medium. For instance, in a neutral medium, coordination often occurs through the sulfur atom, while in a basic medium, deprotonation of a nitrogen or oxygen can facilitate bidentate chelation involving that atom. mdpi.com The formation of these chelate rings enhances the stability of the resulting metal complexes.

Table 1: Potential Coordination Modes of Thiourea Derivatives

| Coordination Mode | Donor Atoms Involved | Description |

| Monodentate | S | The ligand binds to the metal center through the sulfur atom. |

| Bidentate | N, S | The ligand binds through one nitrogen and the sulfur atom, forming a chelate ring. |

| Bidentate | O, S | The ligand binds through an oxygen atom and the sulfur atom. |

| Bridging | S, N | The ligand links two different metal centers. |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and related thiourea ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and pH, can be varied to isolate complexes with different structures and coordination numbers. mdpi.comksu.edu.tr

Commonly employed synthetic methods include:

Direct reaction: A solution of the ligand is mixed with a solution of the metal salt, often with gentle heating to facilitate the reaction. mdpi.comksu.edu.tr

In situ synthesis: The ligand is formed in the reaction mixture and immediately complexes with the metal ion present.

The characterization of the resulting metal complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is typically used:

Infrared (IR) Spectroscopy: Provides information about the coordination sites of the ligand. A shift in the C=S and C-N stretching frequencies upon complexation can indicate the involvement of the sulfur and nitrogen atoms in bonding to the metal. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can show shifts in the signals of protons and carbons near the coordination sites upon complexation, providing insights into the ligand's binding mode. mdpi.comnih.gov

Elemental Analysis: Confirms the empirical formula of the synthesized complexes. ksu.edu.tr

Applications of Metal Complexes Derived from Thiourea Ligands

Metal complexes derived from thiourea ligands, including those structurally similar to this compound, have shown promise in various applications due to their unique electronic and structural properties.

Thiourea-based compounds and their metal complexes have emerged as effective catalysts in a range of organic transformations. mdpi.comnih.gov Their catalytic activity often stems from the ability of the thiourea moiety to act as a hydrogen-bond donor, activating electrophiles. semanticscholar.org Metal complexes of thiourea derivatives can exhibit enhanced catalytic activity and selectivity compared to the free ligands. nih.gov

Some of the catalytic applications include:

Asymmetric Synthesis: Chiral thiourea-based organocatalysts are widely used in enantioselective reactions. semanticscholar.orgresearchgate.net

Multicomponent Reactions: These catalysts have proven effective in promoting multicomponent reactions, which are synthetically efficient processes for building complex molecules. semanticscholar.orgresearchgate.net

Michael Additions and Mannich-Type Reactions: Thiourea derivatives have been successfully employed as catalysts in these fundamental carbon-carbon bond-forming reactions. mdpi.com

Table 2: Examples of Catalytic Reactions Using Thiourea-Based Catalysts

| Reaction Type | Role of Thiourea Catalyst |

| Michael Addition | Activation of the electrophile through hydrogen bonding. |

| Aza-Henry Reaction | Dual activation of both the nucleophile and electrophile. |

| Petasis Reaction | Facilitating the formation of substituted amines. |

| Enantioselective Synthesis | Inducing chirality in the product. |

The strong affinity of the sulfur atom in the thiourea group for various metal ions makes these ligands excellent candidates for applications in analytical chemistry, particularly for the extraction and preconcentration of trace metals from various matrices. researchgate.netnih.gov Thiourea derivatives can be used to selectively bind to specific metal ions, allowing for their separation from a complex sample matrix. bilim.edu.tr

Methods for metal ion extraction and preconcentration using thiourea-based ligands include:

Solid-Phase Extraction: Thiourea derivatives can be immobilized on solid supports to create materials for the selective adsorption of metal ions. researchgate.net

Cloud Point Extraction: This technique utilizes the phase-separation behavior of surfactants in the presence of the ligand-metal complex to preconcentrate metal ions from aqueous solutions. nih.gov

Leaching of Precious Metals: Thiourea is used in hydrometallurgy for the leaching of precious metals like gold and silver from ores and electronic waste. ebrary.netnih.gov

The selectivity of these ligands can be tuned by modifying their chemical structure, allowing for the targeted recovery of specific metal ions.

Future Research Horizons for this compound: A Roadmap for Scientific Exploration

As a compound of significant interest within medicinal and materials chemistry, this compound stands at a crossroads of potential innovation. Its unique structural features, combining a thiourea linkage with a benzoic acid moiety, offer a versatile scaffold for the development of novel therapeutic agents and functional materials. The future of research into this compound is poised to unfold across several key areas, from the rational design of more potent bioactive analogues to the exploration of entirely new applications. This article outlines the prospective research directions that could shape the scientific journey of this compound and its derivatives.

Q & A

Q. What are the optimized synthetic routes for 4-(3-Benzyl-thioureido)-benzoic acid, and how do reaction conditions influence yield?

The synthesis involves reacting ammonium thiocyanate with benzoyl chloride in acetone under reflux, followed by stepwise addition of 3-aminobenzoic acid. Key parameters include maintaining a molar ratio of 1:1.3 (aminobenzoic acid to benzoyl chloride) and controlling reflux temperature (~56°C) to minimize side reactions. Yield optimization requires strict anhydrous conditions and post-reaction purification via recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Identifies thioureido (-NH-CS-NH-) stretches (~1250–1350 cm⁻¹) and carboxylic acid (-COOH) vibrations (~2500–3300 cm⁻¹).

- NMR : ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and benzyl-thioureido NH signals (δ 9.5–10.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~180 ppm) groups.

- UV-Vis : Monitors π→π* transitions in the aromatic/thioureido system (~270–300 nm) .

Q. How is single-crystal X-ray diffraction used to determine the molecular structure of this compound?

SHELX programs (e.g., SHELXL) are employed for structure refinement. Key steps include:

- Data collection at low temperature (e.g., 100 K) to reduce thermal motion.

- Direct methods (via SHELXS/SHELXD) for phase determination.

- Refinement with SHELXL using least-squares minimization against Fo² data.

- Validation using R-factor (<5%) and residual electron density maps .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data obtained from different refinement software (e.g., SHELX vs. SIR97)?

- Cross-Validation : Compare residual factors (R₁, wR₂) and goodness-of-fit (GoF) metrics. SHELX typically provides higher precision for small molecules due to robust least-squares algorithms.

- Electron Density Analysis : Use ORTEP-3 to visualize discrepancies in atomic positions. Adjust thermal parameters (Ueq) iteratively.

- Data Merging : Combine results from multiple datasets (e.g., synchrotron vs. lab-source) to validate unit cell parameters .

Q. What role do computational methods like DFT play in analyzing the electronic structure of this compound?

- Frontier Molecular Orbitals (FMOs) : DFT calculations (e.g., B3LYP/6-311G**) predict HOMO-LUMO gaps, correlating with reactivity.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) using CrystalExplorer.

- Electron Localization Function (ELF) : Maps electron distribution to identify regions of high covalent/ionic character in the thioureido moiety .

Q. How does this compound interact with biological targets, and what assays validate its inhibitory activity?

Q. What strategies mitigate impurities in the synthesis of this compound?

- By-Product Identification : LC-MS or TLC to detect thiourea dimerization products.

- Chromatographic Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target compound.

- Reaction Quenching : Rapid cooling post-reflux prevents thioureido decomposition .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.